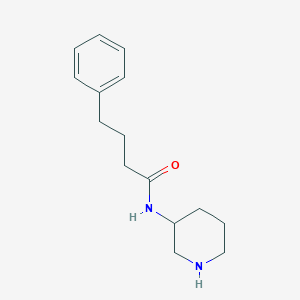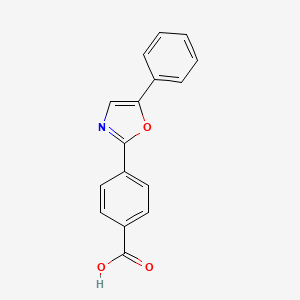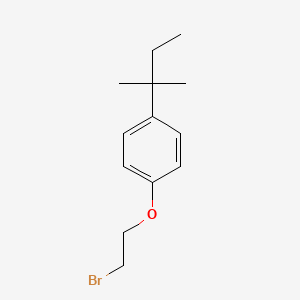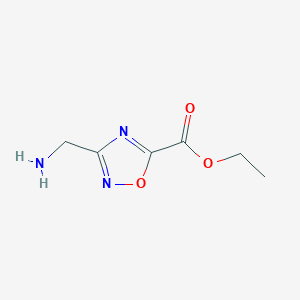
4-Phenyl-N-(piperidin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fenil-N-(piperidin-3-il)butanamida es un compuesto químico que pertenece a la clase de las amidas. Se caracteriza por la presencia de un grupo fenilo unido a un esqueleto de butanamida, con un anillo de piperidina en el átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Fenil-N-(piperidin-3-il)butanamida normalmente implica la reacción de ácido 4-fenilbutanoico con piperidina. La reacción se lleva a cabo en condiciones ácidas o básicas para facilitar la formación del enlace amida. Los reactivos comunes utilizados en esta síntesis incluyen agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y catalizadores como 4-dimetilaminopiridina (DMAP).
Métodos de producción industrial
En un entorno industrial, la producción de 4-Fenil-N-(piperidin-3-il)butanamida puede implicar reacciones de lotes a gran escala utilizando reactivos y condiciones similares a las de la síntesis de laboratorio. El proceso se puede optimizar para obtener mayores rendimientos y pureza, con pasos de purificación adicionales como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Fenil-N-(piperidin-3-il)butanamida puede someterse a diversas reacciones químicas, entre las que se incluyen:
Oxidación: El grupo fenilo se puede oxidar para formar derivados fenólicos.
Reducción: El grupo carbonilo en la amida se puede reducir para formar aminas.
Sustitución: Los átomos de hidrógeno en el anillo de piperidina se pueden sustituir por diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Se emplean agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar agentes halogenantes o alquilantes en condiciones apropiadas.
Principales productos formados
Oxidación: Derivados fenólicos.
Reducción: Aminas.
Sustitución: Diversos derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
4-Fenil-N-(piperidin-3-il)butanamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con dianas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 4-Fenil-N-(piperidin-3-il)butanamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
4-Fenilbutanamida: Carece del anillo de piperidina, lo que lo hace menos versátil en términos de reactividad química.
N-(Piperidin-3-il)butanamida: Carece del grupo fenilo, lo que puede afectar a su actividad biológica e interacciones.
4-Fenil-N-(piperidin-3-il)propanamida: Estructura similar pero con una cadena de carbono más corta, lo que puede influir en sus propiedades.
Unicidad
4-Fenil-N-(piperidin-3-il)butanamida es único debido a la presencia tanto del grupo fenilo como del anillo de piperidina, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
4-phenyl-N-piperidin-3-ylbutanamide |
InChI |
InChI=1S/C15H22N2O/c18-15(17-14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18) |
Clave InChI |
VBKWQALMRWRCMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)NC(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119159.png)


![3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119165.png)
![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B12119166.png)



![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)

![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)
